molecular formula C15H18N2O2S B14090404 2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one

2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one

Cat. No.: B14090404
M. Wt: 290.4 g/mol
InChI Key: QFXJRCHJTLLKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one typically involves the functionalization of pyrimidine derivatives. One common method involves the reaction of 2-amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one with various reagents to introduce the butyl and hydroxy groups . The reaction conditions often include the use of bases, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzylthio and butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of benzylthio, butyl, and hydroxy groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-butyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-2-3-9-12-13(18)16-15(17-14(12)19)20-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,19)

InChI Key

QFXJRCHJTLLKNV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.